
BFH772
Vue d'ensemble
Description
BFH772 est un inhibiteur puissant et sélectif du récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR2). Il est très efficace pour cibler la kinase VEGFR2 avec une valeur IC50 de 3 nanomolaires. This compound inhibe également l'autophosphorylation induite par le ligand de RET, du récepteur du facteur de croissance dérivé des plaquettes et des kinases KIT, avec des valeurs IC50 comprises entre 30 et 160 nanomolaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BFH772 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de naphtalène-1-carboxamide. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau naphtalène : Cela implique la réaction de matières premières appropriées pour former le système cyclique naphtalène.
Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que l'hydroxyméthyle et le trifluorométhyle, sont introduits sur le noyau naphtalène par des réactions de substitution.
Formation de la liaison carboxamide : La dernière étape implique la formation de la liaison carboxamide en faisant réagir le dérivé naphtalène avec une amine appropriée.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour le rendement et la pureté, et implique l'utilisation de réacteurs à grande échelle et de techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
BFH772 subit divers types de réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyméthyle.
Réduction : Des réactions de réduction peuvent se produire au niveau de la liaison carboxamide.
Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques, en particulier aux positions ortho et para par rapport aux groupes fonctionnels
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactions de substitution électrophile aromatique peuvent être réalisées à l'aide de réactifs tels que des halogènes, des agents nitrants ou des agents sulfonants
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les dérivés réduits et les dérivés substitués de this compound .
Applications De Recherche Scientifique
Cancer Research
BFH772 has emerged as a crucial tool in cancer research due to its ability to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth.
- Mechanism of Action : By inhibiting VEGFR2 activity, this compound disrupts the VEGF signaling pathway, which is vital for tumor angiogenesis. This action can significantly reduce tumor growth and metastasis in various cancer models .
- Case Study : In vivo studies have demonstrated that administration of this compound at a dosage of 3 mg/kg per day effectively inhibited melanoma growth in animal models. This suggests potential therapeutic benefits for treating aggressive cancers.
Drug Development
This compound serves as a lead compound for developing new anti-cancer drugs targeting VEGFR2 and related pathways.
- Comparative Analysis : Compared with similar compounds such as BAW2881 and BMS-690514, this compound shows superior selectivity and potency against VEGFR2. This makes it a promising candidate for further drug development initiatives aimed at targeting angiogenesis in cancer therapy .
Compound | Target | IC50 (nM) | Notes |
---|---|---|---|
This compound | VEGFR2 | 3 | Highly selective |
BAW2881 | VEGFR2 | 10 | Structural analogue |
BMS-690514 | EGFR/VEGFR | 5/20/60 | Multiple targets |
Altiratinib | c-MET/VEGFR | N/A | Reduces tumor burden in vivo |
Clinical Trials
This compound is currently under investigation in clinical trials to evaluate its safety and efficacy for treating conditions like rosacea, highlighting its versatility beyond oncology applications .
- Trial Details : The ongoing clinical trial (NCT01449591) assesses the tolerability and efficacy of this compound in patients with rosacea, indicating its potential role in dermatological applications .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : The compound is orally active, facilitating ease of administration in potential therapeutic settings.
- Dosage Effects : Studies indicate that a daily oral dose can maintain effective plasma concentrations to inhibit tumor growth significantly.
Mécanisme D'action
BFH772 exerts its effects by selectively inhibiting the kinase activity of VEGFR2. This inhibition prevents the autophosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and migration. This compound also inhibits other kinases such as RET, platelet-derived growth factor receptor, and KIT, albeit with lower potency .
Comparaison Avec Des Composés Similaires
BFH772 est unique par sa grande sélectivité et sa puissance pour le VEGFR2. Des composés similaires comprennent :
BAW2881 : Un analogue structurel de this compound avec une activité inhibitrice similaire contre le VEGFR2.
Altiratinib : Un nouvel inhibiteur de c-MET, TIE-2 et VEGFR, efficace pour réduire la charge tumorale in vivo.
VEGFR2-IN-4 : Un inhibiteur sélectif de la kinase VEGFR2 avec des effets anti-angiogéniques.
This compound se distingue par sa grande sélectivité pour le VEGFR2 et son efficacité à des concentrations nanomolaires remarquablement faibles .
Activité Biologique
BFH772 is a small molecule currently under investigation for its potential therapeutic applications, particularly as a VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor. This compound has shown promising biological activity in various studies, including anti-cancer and immunomodulatory effects, as well as antiviral properties against SARS-CoV-2.
This compound primarily functions as a VEGFR inhibitor, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting VEGFR, this compound can potentially restrict tumor growth and metastasis by limiting the blood supply to tumors. Additionally, its immunomodulatory effects may help in reducing inflammation and other immune responses associated with various diseases.
Anti-Cancer Activity
Recent studies have highlighted this compound's anti-cancer potential through its effects on cell proliferation and apoptosis in cancer cell lines. For instance, it has been evaluated against the HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, demonstrating significant cytotoxicity.
Key Findings:
- IC50 Values : this compound exhibited IC50 values of 15.4 µM against HCT-116 and 9.8 µM against HepG2 cells, indicating effective anti-proliferative activity compared to standard treatments like sorafenib .
- Cell Cycle Arrest : Flow cytometry analysis revealed that this compound induced cell cycle arrest at the G2-M phase and G0-G1 phase in HCT-116 cells, suggesting its role in halting cancer progression .
- Apoptosis Induction : The compound significantly increased apoptosis rates in treated cells, with a notable 5-fold increase in total apoptosis observed compared to control groups .
Table 1: Apoptosis Induction by this compound
Sample | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|---|
Control (HCT-116) | 3.05 | 0.7 | 1.73 |
This compound / HCT-116 | 15.74 | 2.75 | 11.26 |
Immunomodulatory Effects
This compound's effects on immunomodulatory proteins such as TNF-α and IL-6 were also assessed. In vitro studies demonstrated that treatment with this compound led to significant reductions in these pro-inflammatory cytokines.
Key Findings:
- TNF-α Reduction : this compound reduced TNF-α levels by approximately 81.64%, comparable to dexamethasone, a known immunomodulatory agent .
- IL-6 Reduction : The compound also showed a reduction in IL-6 levels by about 88.44%, further supporting its potential as an anti-inflammatory agent .
Antiviral Activity
In addition to its anti-cancer properties, this compound has been screened for antiviral activity against SARS-CoV-2. In vitro assays indicated that it effectively inhibited viral replication across multiple cell types.
Key Findings:
- Screening Results : this compound was identified among several compounds that significantly inhibited cytopathic effects (CPE) caused by SARS-CoV-2 without inducing significant cytotoxicity .
- Mechanism of Action : Further investigations suggested that this compound may interfere with viral proteases essential for virus replication, although specific mechanisms remain under exploration .
Clinical Trials and Future Directions
This compound is currently under investigation in clinical trials for conditions such as rosacea (NCT01449591), where its efficacy and safety profile are being evaluated . The ongoing research aims to further elucidate its biological mechanisms and expand its therapeutic applications.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BFH772, and how is it validated in preclinical studies?
this compound is a selective VEGFR2 inhibitor with an IC50 of 3 nM, primarily disrupting VEGF-mediated angiogenesis in cancer research . Methodological validation involves:
- Kinase profiling assays : Testing against a panel of kinases (e.g., VEGFR1, PDGFRβ, FGFR1) to confirm selectivity .
- Cellular proliferation assays : Measuring inhibition of VEGF-driven endothelial cell migration and tube formation .
- In vivo models : Administering this compound orally in xenograft models to assess tumor growth suppression .
Q. What experimental assays are standard for quantifying this compound’s inhibitory activity?
Key assays include:
- Enzyme-linked immunosorbent assays (ELISA) : Quantifying phosphorylated VEGFR2 levels in treated vs. untreated cells .
- Cell viability assays (e.g., MTT) : Assessing dose-dependent cytotoxicity in cancer cell lines .
- Kinase activity assays : Using recombinant VEGFR2 to measure ATP-competitive inhibition kinetics . Controls: Include reference inhibitors (e.g., ZM 323881 HCl) and vehicle-treated samples to normalize results .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cell types, such as in antiviral studies?
this compound’s cell-type-dependent efficacy (e.g., antiviral activity in Huh7 vs. Vero-E6 cells) requires:
- Mechanistic validation : Compare receptor expression levels (e.g., ACE2, VEGFR2) across cell lines via qPCR or flow cytometry.
- Orthogonal assays : Use RNAi knockdown of VEGFR2 to confirm on-target effects in discrepant models.
- Multi-omics integration : Pair proteomic data (e.g., SARS-CoV-2 nucleocapsid staining) with transcriptomic profiling to identify confounding pathways .
Q. What strategies ensure target specificity when studying this compound in complex biological systems?
To minimize off-target effects:
- Chemical proteomics : Use immobilized this compound probes to capture interacting proteins in lysates .
- CRISPR/Cas9 validation : Knock out VEGFR2 in model systems to confirm phenotype dependency on the target .
- Structural analysis : Perform molecular docking studies to assess binding affinity to VEGFR2 vs. structurally similar kinases .
Q. How should dose-response experiments be designed to balance efficacy and toxicity?
- Dynamic range optimization : Test concentrations spanning 0.1× to 10× IC50 (e.g., 0.3–30 nM for VEGFR2) .
- Toxicity thresholds : Parallel assays in non-cancerous cell lines (e.g., HPMEC/hACE2) to establish selectivity indices .
- Pharmacokinetic modeling : Integrate in vitro IC50 with in vivo plasma exposure data to predict therapeutic windows .
Q. Methodological Best Practices
- Contradiction Analysis : Use meta-analysis frameworks to compare results across studies, prioritizing datasets with standardized protocols (e.g., consistent MOI in antiviral assays) .
- Interdisciplinary Applications : Explore this compound’s role in non-oncological contexts (e.g., tick salivary gland proteomics) by adapting angiogenesis assays to study secretory pathways .
Propriétés
IUPAC Name |
6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSTLQFDDAULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890128-81-1 | |
Record name | BFH-722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BFH772 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BFH-772 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.